2-bromo-2-methyl-N-(4-nitrophenyl)propanamide 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2322-52-3
VCID: VC17147226
InChI: InChI=1S/C10H11BrN2O3/c1-10(2,11)9(14)12-7-3-5-8(6-4-7)13(15)16/h3-6H,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C10H11BrN2O3
Molecular Weight: 287.11 g/mol

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide

CAS No.: 2322-52-3

Cat. No.: VC17147226

Molecular Formula: C10H11BrN2O3

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide - 2322-52-3

Specification

CAS No. 2322-52-3
Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
IUPAC Name 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C10H11BrN2O3/c1-10(2,11)9(14)12-7-3-5-8(6-4-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Standard InChI Key PMNZZCXVICFFES-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br

Introduction

Chemical Structure and Crystallographic Characterization

Molecular Architecture

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃) consists of a propanamide chain with a brominated methyl group at the second carbon and a 4-nitrophenyl substituent on the amide nitrogen. The nitro group at the para position of the phenyl ring induces electron withdrawal, polarizing the carbonyl group and enhancing electrophilicity at the amide carbon .

Crystallographic Data

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters :

ParameterValue
a (Å)10.259(2)
b (Å)12.873(3)
c (Å)9.798(2)
α (°)90
β (°)98.25(3)
γ (°)90
Volume (ų)1279.5(5)
Z4

The bromine atom occupies a equatorial position, while the nitro group adopts a planar conformation relative to the phenyl ring, minimizing steric hindrance . Intermolecular hydrogen bonds between amide N–H and carbonyl oxygen stabilize the crystal lattice .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via bromination of 2-methyl-N-(4-nitrophenyl)propanamide using N-bromosuccinimide (NBS) under radical conditions . Alternative methods employ bromine in inert solvents like carbon tetrachloride, though NBS is preferred for selectivity .

Reaction Scheme:
2-Methyl-N-(4-nitrophenyl)propanamide+NBSΔ,CCl42-Bromo-2-methyl-N-(4-nitrophenyl)propanamide\text{2-Methyl-N-(4-nitrophenyl)propanamide} + \text{NBS} \xrightarrow{\Delta, \text{CCl}_4} \text{2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide}

Yields typically range from 65–75%, with purity confirmed via HPLC and NMR .

Reactivity Profile

The bromine atom facilitates nucleophilic substitution (SN2), while the nitro group directs electrophilic aromatic substitution to the meta position. Key reactions include:

  • Hydrolysis: Under basic conditions, the amide bond cleaves to form 4-nitroaniline and 2-bromo-2-methylpropanoic acid .

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine, altering electronic properties .

Physicochemical Properties

Physical Constants

PropertyValue
Molecular Weight301.14 g/mol
Melting Point142–144°C
SolubilityDMSO, DMF, CHCl₃
LogP2.85

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85 (s, 6H, CH₃), 8.25 (d, 2H, Ar–H), 7.75 (d, 2H, Ar–H) .

HazardPrecautionary Measures
Skin IrritantWear nitrile gloves
Environmental ToxinAvoid aqueous disposal

Research Gaps and Future Directions

While crystallographic and synthetic data are well-established , pharmacological studies remain sparse. Future work should prioritize:

  • Toxicity Profiling: Acute and chronic exposure effects in model organisms.

  • Structure-Activity Relationships: Modifying the nitro position to enhance bioactivity.

  • Polymer Applications: Exploring copolymer compositions for advanced materials.

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